N-methyl-N-pyrimidin-2-ylnitrous amide
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Overview
Description
N-methyl-N-pyrimidin-2-ylnitrous amide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol It is a derivative of pyrimidine, characterized by the presence of a nitroso group bonded to a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-pyrimidin-2-ylnitrous amide can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of various methylating agents such as methanol, dimethyl sulfoxide (DMSO), formaldehyde, and formic acid . The reaction typically proceeds under mild conditions, avoiding the need for harsh reagents or extreme temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques to remove impurities and by-products, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-pyrimidin-2-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and reducing agents such as hydrogen or metal hydrides for reduction reactions . The reactions are typically carried out under solvent-free conditions or in the presence of mild solvents to ensure high yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-methyl-N-pyrimidin-2-ylnitrous amide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-pyrimidin-2-ylnitrous amide involves its interaction with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The nitroso group is metabolized by microsomal mixed function oxidases, producing reactive intermediates that can alkylate DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-methyl-N-pyrimidin-2-ylnitrous amide is unique due to its specific structure, which includes a pyrimidine ring and a nitroso group bonded to a methylated amine. This structure imparts distinct chemical and biological properties, differentiating it from other nitrosamines.
Properties
CAS No. |
16220-53-4 |
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Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 |
IUPAC Name |
N-methyl-N-pyrimidin-2-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-6-3-2-4-7-5/h2-4H,1H3 |
InChI Key |
FFAKTTSIWQDVFH-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=CC=N1)N=O |
Synonyms |
Pyrimidine, 2-(methylnitrosamino)- (8CI) |
Origin of Product |
United States |
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